The methods of application or experimental procedures involving STF-118804 typically include the following steps:
STF-118804 is a potent inhibitor of nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide. By inhibiting this enzyme, STF-118804 disrupts the synthesis of nicotinamide adenine dinucleotide, leading to a decrease in cellular NAD levels. This compound has been studied primarily for its effects on cancer cells, particularly in the context of metabolic regulation and apoptosis induction.
The primary chemical reaction involving STF-118804 is its inhibition of nicotinamide phosphoribosyltransferase. This inhibition prevents the conversion of nicotinamide to nicotinamide mononucleotide, subsequently affecting the synthesis of nicotinamide adenine dinucleotide. The compound's action can lead to metabolic collapse in cells by reducing NAD levels, which is critical for various cellular processes including energy metabolism and redox reactions .
STF-118804 exhibits significant biological activity, particularly in cancer research. It has been shown to reduce cell viability in various cancer cell lines, including pancreatic ductal adenocarcinoma and acute lymphoblastic leukemia. The compound induces apoptosis without causing cell cycle arrest and activates AMP-activated protein kinase while inhibiting the mechanistic target of rapamycin pathway. This dual action contributes to its potential as an anti-cancer agent by promoting metabolic collapse in tumor cells .
The synthesis of STF-118804 involves several chemical steps that typically include the construction of a benzamide core structure followed by functionalization to achieve the desired inhibitory properties against nicotinamide phosphoribosyltransferase. Specific synthetic routes have not been detailed in the available literature, but similar compounds often utilize high-throughput screening methods to identify effective synthetic pathways .
STF-118804 is primarily explored for its applications in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth. It has shown effectiveness against various cancer types, making it a candidate for further development as an anti-cancer drug. Additionally, its role in metabolic studies highlights its potential use in understanding cellular metabolism and energy regulation .
Studies have indicated that STF-118804 interacts with multiple metabolic pathways within cells. It has been observed to decrease glucose uptake and lactate excretion, leading to a reduction in ATP levels. These interactions are crucial for understanding how STF-118804 can manipulate cellular metabolism and contribute to therapeutic strategies against cancer . Furthermore, exogenous supplementation with nicotinamide mononucleotide has been shown to block the effects of STF-118804 on cell viability, indicating a direct link between NAD metabolism and the compound's biological effects .
Several compounds share structural or functional similarities with STF-118804, particularly those that also inhibit nicotinamide phosphoribosyltransferase or affect NAD metabolism:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
FK866 | Inhibits nicotinamide phosphoribosyltransferase | First-in-class NAMPT inhibitor |
GMX1778 | Inhibits NAD+ biosynthesis | Targets tumors deficient in nicotinamide adenine dinucleotide |
KPT-9274 | Inhibits nuclear export protein | Dual action on tumor suppression |
STF-118804 is unique due to its specific potency against certain cancer cell lines and its ability to induce apoptosis without affecting cell cycle progression, distinguishing it from other inhibitors that may have broader or different mechanisms of action .